N-hexylthiolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-hexylthiolan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-2-3-4-5-7-11-10-6-8-12-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
QGBWPTQWMFWPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCSC1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for N Hexylthiolan 3 Amine
Alkylation Approaches for N-hexylthiolan-3-amine Synthesis
Controlled Alkylation Strategies for Selective N-Substitution
The synthesis of this compound from its primary amine precursor, thiolane-3-amine, necessitates a controlled and selective N-substitution to avoid undesirable over-alkylation, which would lead to the formation of a tertiary amine. A primary and highly effective method for achieving such selectivity is through reductive amination.
Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, hexanal, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.commasterorganicchemistry.com This two-step, one-pot process is widely regarded for its versatility and control over the degree of alkylation. masterorganicchemistry.com
The general reaction scheme is as follows:
Thiolane-3-amine + Hexanal → [Intermediate Iminium Ion] → this compound
Several reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to not reduce the starting aldehyde, thus selectively reducing the formed iminium ion. masterorganicchemistry.com This selectivity is a key advantage, preventing the consumption of the carbonyl compound before it can react with the amine. masterorganicchemistry.com The reaction is typically performed in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at slightly acidic pH to facilitate imine formation. youtube.com
| Parameter | Condition | Purpose | Citation |
| Starting Materials | Thiolane-3-amine, Hexanal | Amine and alkyl source | youtube.com |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective reduction of the iminium ion | masterorganicchemistry.com |
| Solvent | Methanol, Dichloromethane | Reaction medium | youtube.com |
| pH | Slightly acidic (e.g., pH 5-6) | Catalyzes imine formation | youtube.com |
| Temperature | Room temperature | Mild reaction conditions | rsc.org |
Direct alkylation of thiolane-3-amine with a hexyl halide (e.g., 1-bromohexane) presents an alternative, though often less controlled, method. masterorganicchemistry.com This approach can lead to a mixture of the desired secondary amine, the tertiary amine (N,N-dihexylthiolan-3-amine), and unreacted primary amine. To favor mono-alkylation, reaction conditions can be optimized by using a large excess of the primary amine relative to the alkylating agent.
Alternative Synthetic Pathways to this compound Analogues
The synthesis of analogues of this compound, where the thiolane ring or the N-substituent is varied, can be achieved through several established synthetic routes. These methods provide access to a diverse range of structurally related compounds for further investigation.
One common approach involves the reaction of α,ω-dihaloalkanes with a primary amine to construct the heterocyclic ring. For instance, the synthesis of N-substituted thiolane amines can be envisioned starting from a suitable N-substituted aminodiol, which can then be converted to a dihalide and subsequently cyclized with a sulfur source.
Another versatile method is the modification of the thiophene (B33073) ring system. The synthesis of N-substituted 2-aminothiophenes, for example, has been a subject of interest. d-nb.infobeilstein-journals.org While these are aromatic analogues, the methodologies can sometimes be adapted for saturated systems. For instance, a novel protocol for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines has been described, proceeding from the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. d-nb.infobeilstein-journals.org Such approaches, involving ring formation from acyclic precursors, offer a high degree of flexibility in introducing various substituents. d-nb.infobeilstein-journals.org
The N-alkylation of 2-amino-3-acylthiophenes has been noted as a challenging transformation, often requiring harsh conditions. nih.gov However, milder methods have been developed utilizing 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov While specific to this class of thiophene derivatives, the exploration of different activating groups on the amine provides a strategic avenue for achieving N-alkylation under more controlled conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, catalytic methods, and more atom-economical reagents.
The N-alkylation of amines with alcohols, which produces water as the only byproduct, is a prime example of a green synthetic route. sioc-journal.cn This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically employs transition metal catalysts, such as iridium or manganese complexes, to facilitate the reaction. sioc-journal.cnnih.gov In this scenario, this compound could be synthesized from thiolane-3-amine and 1-hexanol. The use of water as a solvent in these catalytic systems further enhances their green credentials. nih.gov
| Catalyst System | Alkylating Agent | Byproduct | Green Advantage | Citation |
| Iridium or Manganese complexes | Alcohols (e.g., 1-hexanol) | Water | High atom economy, benign byproduct | sioc-journal.cnnih.gov |
| Ruthenium/triphos complex | Carboxylic acids (e.g., hexanoic acid) and H₂ | Water, CO₂ | Use of readily available starting materials | acs.org |
| Metal-free (Deep Eutectic Solvents) | Allylic alcohols | Water | Avoidance of metal catalysts, use of sustainable solvents | rsc.orgcsic.es |
Recent advancements have also explored the use of deep eutectic solvents (DESs) as sustainable, metal-free promoters for the alkylation of amines with allylic alcohols. rsc.orgcsic.es A simple mixture of choline (B1196258) chloride and lactic acid has proven effective for a range of substrates at room temperature. rsc.orgcsic.es
Furthermore, electrochemical methods offer a sustainable alternative for amine alkylation. A zinc-mediated electrochemical α-alkylation of tertiary amines with halogenated alkanes has been reported, operating under mild conditions with broad functional group tolerance. rsc.org This approach utilizes convergent paired electrolysis, a highly efficient electrochemical technique. rsc.org While demonstrated for α-alkylation of tertiary amines, the principles could potentially be adapted for the N-alkylation of primary amines.
The use of more environmentally friendly reducing agents in reductive amination is another area of development. While sodium borohydride (B1222165) is a common choice, research into catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) with molecular hydrogen (H₂) as the reductant offers a cleaner alternative. organic-chemistry.org
Spectroscopic and Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Amine Characterization
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules like N-hexylthiolan-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular structure.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the hexyl group and the thiolane ring.
The protons on the carbon adjacent to the nitrogen atom (α-protons) in the hexyl group and the thiolane ring are expected to be deshielded, appearing at a downfield chemical shift, typically in the range of 2.5-3.0 ppm. The chemical shift of the N-H proton can vary over a broad range and is often observed as a broad singlet. The protons of the methylene (B1212753) groups in the hexyl chain would appear as multiplets in the upfield region of the spectrum, typically between 1.2 and 1.7 ppm, while the terminal methyl group protons would resonate at the most upfield position, around 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | Variable (e.g., 1.0-3.0) | Broad Singlet |
| Thiolane C3-H | ~2.8-3.2 | Multiplet |
| Thiolane C2-H₂, C5-H₂ | ~2.5-2.9 | Multiplets |
| Thiolane C4-H₂ | ~1.9-2.2 | Multiplet |
| Hexyl N-CH₂ | ~2.5-2.7 | Triplet |
| Hexyl -(CH₂)₄- | ~1.2-1.7 | Multiplets |
| Hexyl -CH₃ | ~0.9 | Triplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The carbon atoms directly bonded to the electronegative nitrogen and sulfur atoms will appear at lower field (higher ppm values).
The carbon atom at position 3 of the thiolane ring, which is attached to the nitrogen, is expected to have a chemical shift in the range of 50-60 ppm. The other carbons of the thiolane ring would resonate at higher field. The carbons of the hexyl group will show a predictable pattern, with the carbon alpha to the nitrogen appearing around 40-50 ppm and the other carbons resonating at progressively higher fields, with the terminal methyl carbon being the most shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| Thiolane C3 | ~55-65 |
| Thiolane C2, C5 | ~30-40 |
| Thiolane C4 | ~25-35 |
| Hexyl N-C | ~45-55 |
| Hexyl C2' | ~30-35 |
| Hexyl C3', C4', C5' | ~22-32 |
| Hexyl C6' | ~14 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of the protons within the hexyl chain and within the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting different fragments of the molecule, for example, by showing a correlation between the protons on the alpha-carbon of the hexyl group and the carbon at position 3 of the thiolane ring, thus confirming the point of attachment.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For a related isomer, N-hexan-3-ylthiolan-3-amine, the molecular formula is C₁₀H₂₁NS, which corresponds to an exact mass of 187.13947085 Da nih.gov. This information is critical for confirming the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.
For this compound, a characteristic fragmentation pathway would be the alpha-cleavage, which is common for amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation of the thiolane ring could also provide valuable structural information.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is generated based on common fragmentation patterns of amines and thioethers.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 187 | [C₁₀H₂₁NS]⁺ | Molecular Ion |
| 116 | [C₅H₁₀NS]⁺ | Loss of a pentyl radical from the hexyl group (alpha-cleavage) |
| 102 | [C₄H₈NS]⁺ | Cleavage of the C-N bond with charge retention on the thiolane fragment |
| 86 | [C₆H₁₂N]⁺ | Cleavage of the C-N bond with charge retention on the hexyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification in Amine Structures
Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of amines, IR spectroscopy is particularly effective for distinguishing between primary, secondary, and tertiary structures based on the presence and characteristics of the nitrogen-hydrogen (N-H) bond. tutorchase.com
Primary amines (RNH₂) possess two N-H bonds and consequently exhibit two distinct absorption bands in the 3300-3500 cm⁻¹ region of the spectrum. openstax.orgrockymountainlabs.com These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com Additionally, primary amines show a characteristic N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹. orgchemboulder.com
Secondary amines (R₂NH), having only one N-H bond, display a single, generally weaker stretching band in the 3300-3500 cm⁻¹ range. openstax.orgorgchemboulder.com The N-H bending vibration for secondary amines is typically weak or absent in the 1650-1580 cm⁻¹ region, but a strong, broad N-H wagging band can be observed between 665 and 910 cm⁻¹. orgchemboulder.com
Tertiary amines (R₃N), such as this compound, lack any N-H bonds. openstax.org Consequently, their IR spectra are characterized by the complete absence of N-H stretching bands in the 3300-3500 cm⁻¹ region. rockymountainlabs.comspectroscopyonline.com The primary identifiable feature for aliphatic tertiary amines is the C-N stretching vibration, which appears as a weak to medium intensity band in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C-H stretching vibrations of the alkyl groups (the hexyl chain and the thiolane ring) are expected in the 2850-3000 cm⁻¹ region.
| Amine Type | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary (RNH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | |
| Secondary (R₂NH) | N-H Stretch | 3300 - 3500 (one band) | Weak to Medium |
| N-H Wag | 665 - 910 | Strong, Broad | |
| Tertiary (R₃N) | N-H Stretch | Absent | N/A |
| C-N Stretch (aliphatic) | 1020 - 1250 | Weak to Medium |
The definitive identification of tertiary amines like this compound by IR spectroscopy presents a significant challenge. spectroscopyonline.com The primary reason is the absence of the N-H bond, which means the most characteristic amine absorption bands (N-H stretches) are not present. spectroscopyonline.com The only notable signal is the C-N stretch, but its bands are often weak and fall within the congested "fingerprint region" (below 1500 cm⁻¹), where they can be easily obscured by or confused with other absorptions, such as C-C and C-O stretching vibrations. spectroscopyonline.com This makes unambiguous identification based on this single feature unreliable. spectroscopyonline.com
To overcome this limitation, a common and effective strategy is chemical derivatization, specifically the conversion of the tertiary amine into an amine salt. spectroscopyonline.com By reacting the basic tertiary amine with a strong acid, such as hydrochloric acid (HCl), a tertiary ammonium (B1175870) salt is formed. spectroscopyonline.com This reaction introduces a positively charged nitrogen atom bonded to a hydrogen (N⁺-H), creating a new, highly polar functional group that is easily detectable by IR spectroscopy.
The resulting tertiary amine salt exhibits a very strong and exceptionally broad absorption envelope for the N⁺-H stretching vibration, typically appearing between 2300 and 2700 cm⁻¹. spectroscopyonline.com This unique, broad peak is one of the most distinctive features in an IR spectrum and serves as strong evidence for the presence of a tertiary amine salt. spectroscopyonline.com The absence of N⁺-H bending peaks, which are present in primary and secondary amine salts between 1500 and 1625 cm⁻¹, further helps to confirm that the original compound was a tertiary amine. spectroscopyonline.com
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy) Applicable to Thiolane Amines
Raman spectroscopy, another form of vibrational spectroscopy, serves as a powerful complementary technique to IR for the structural elucidation of molecules like this compound. While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This fundamental difference means that bonds that are weak or invisible in IR can produce strong signals in Raman, and vice-versa.
For a thiolane-containing compound, Raman spectroscopy is particularly advantageous for identifying the carbon-sulfur (C-S) bonds within the heterocyclic ring. The C-S stretching vibrations typically give rise to a distinct signal in the 650-700 cm⁻¹ region of the Raman spectrum. rsc.org This region is often less cluttered than in an IR spectrum, allowing for a more straightforward identification of the thiolane moiety. rsc.org Furthermore, the S-H stretching band, if a thiol were present, is characteristically weak in IR but can be more readily detected in Raman spectra. rsc.orgrsc.org
The C-N stretching vibrations of the tertiary amine group are also active in Raman spectroscopy. While challenging to pinpoint in IR, the symmetric vibrations of the C-N bonds can produce a more discernible peak in the Raman spectrum. The combination of signals from the hexyl group's C-C backbone, the thiolane ring's C-S bonds, and the amine's C-N bonds provides a comprehensive vibrational fingerprint of the this compound molecule.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |
|---|---|---|---|
| Thiolane Ring | C-S Stretch | 650 - 700 | Strong signal, characteristic of the heterocyclic ring. rsc.org |
| Tertiary Amine | C-N Stretch | 1000 - 1400 | Identifies the amine functional group. |
| Alkyl Chains | C-H Stretch | 2800 - 3000 | Confirms presence of saturated hydrocarbon portions. |
| Alkyl Chains | C-C Stretch | 800 - 1200 | Provides fingerprint of the carbon skeleton. |
X-ray Crystallography for Solid-State Structural Determination of this compound Salts or Derivatives
This compound, like many simple tertiary amines, is likely a liquid or low-melting solid at room temperature, making it unsuitable for single-crystal X-ray diffraction. To employ this powerful technique, the compound must first be converted into a crystalline derivative. The most common approach is the formation of a salt, as described previously. Reacting the amine with an acid (e.g., HCl, HBr) or even with carbon dioxide can yield crystalline ammonium salts or carbamates, respectively. rsc.orgnih.gov
Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed. This map is then interpreted to reveal the exact position of each atom in the molecule. nih.gov
For a salt of this compound, X-ray crystallography would provide invaluable information, including:
Absolute Confirmation of Structure: Unambiguously confirming the connectivity of the hexyl group to the nitrogen atom at the 3-position of the thiolane ring.
Conformational Details: Revealing the preferred conformation (e.g., chair, boat, or envelope) of the five-membered thiolane ring.
Stereochemistry: Determining the relative and absolute stereochemistry if the compound is chiral.
Intermolecular Interactions: Detailing the nature of the ionic bond between the ammonium cation and the counter-anion, as well as mapping out any hydrogen bonding networks within the crystal structure. rsc.orgresearchgate.net
This level of structural detail is unattainable through spectroscopic methods alone and is crucial for a complete understanding of the molecule's chemical and physical properties.
Chemical Reactivity, Derivatization, and Transformation of N Hexylthiolan 3 Amine
Reactivity Profile of the Amine Functionality in N-hexylthiolan-3-amine
The secondary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties. Its reactivity is typical of acyclic secondary amines.
Basicity and Salt Formation: As a base, the amine can react with acids to form the corresponding ammonium (B1175870) salts. This reaction is a simple acid-base neutralization and is fundamental to the compound's handling and purification.
N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides in SN2 reactions. This can lead to the formation of tertiary amines. Further alkylation can produce a quaternary ammonium salt, which can serve as a leaving group in elimination reactions, such as the Hofmann elimination.
N-Acylation: this compound readily reacts with acylating agents like acid chlorides and acid anhydrides. This nucleophilic acyl substitution reaction yields stable N,N-disubstituted amides. This process is often used to introduce a wide variety of substituents for synthetic and medicinal chemistry purposes.
Reaction with Aldehydes and Ketones: The reaction with aldehydes or ketones initially forms an unstable carbinolamine intermediate. Unlike primary amines which can be dehydrated to imines, secondary amines like this compound, upon reacting with an enolizable aldehyde or ketone, will typically form an enamine.
Reactions Involving the Thiolane Ring System
The thiolane ring is a saturated thioether. While the C-C and C-H bonds are relatively inert, the sulfur atom is susceptible to oxidation and can participate in other reactions under specific conditions.
Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring can be readily oxidized. Mild oxidizing agents, such as hydrogen peroxide, can convert the sulfide to a sulfoxide (this compound S-oxide). The use of stronger oxidizing agents, like trifluoroperacetic acid, can further oxidize the sulfoxide to a sulfone, yielding this compound 1,1-dioxide. wikipedia.orgutexas.eduacs.org The resulting sulfone, known as a sulfolane derivative, has significantly different electronic properties and steric bulk compared to the parent thiolane. Thiophene (B33073) 1,1-dioxides are no longer aromatic and behave as unsaturated sulfones, making them reactive as dienophiles and Michael acceptors. utexas.edu
Hydrodesulfurization (HDS): Under catalytic conditions, such as with nickel phosphide catalysts at elevated temperatures, the thiolane ring can undergo hydrodesulfurization. cup.edu.cn This process involves the cleavage of the carbon-sulfur bonds and results in the opening of the ring and removal of sulfur as hydrogen sulfide (H₂S), ultimately producing butane. cup.edu.cn
Ring Stability: Apart from the reactivity at the sulfur atom, the saturated thiolane ring is generally stable. It does not possess the aromatic character of thiophene and therefore does not undergo electrophilic aromatic substitution. xcchemico.com Its chemistry is dominated by the properties of a cyclic thioether.
Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological activity and physicochemical properties. Thiophene and its derivatives are considered privileged pharmacophores in drug discovery due to their versatile biological activities. nih.govnih.gov For this compound, SAR studies would involve the synthesis of analogues with modifications at the three key positions: the nitrogen center, the thiolane ring, and the N-hexyl chain. Such studies are exemplified by research on 3-aminotetrahydrothiophene 1,1-dioxides, where modifications to the scaffold led to the identification of potent and efficacious activators of the antioxidant response element (ARE). nih.gov
Altering the substituents on the nitrogen atom can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions.
| Modification Type | Reagents/Conditions | Resulting Derivative | Purpose in SAR Study |
| Acylation | Acyl Chlorides (R-COCl), Base | N-acyl-N-hexylthiolan-3-amine (Amide) | Introduce diverse functional groups; modulate polarity and H-bonding. |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl), Base | N-sulfonyl-N-hexylthiolan-3-amine (Sulfonamide) | Introduce rigid, H-bond accepting groups. |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-alkyl-N-hexylthiolan-3-amine (Tertiary Amine) | Vary steric bulk and basicity at the nitrogen center. |
| Urea/Thiourea Formation | Isocyanates (R-NCO) / Isothiocyanates (R-NCS) | N'-substituted Urea/Thiourea derivative | Introduce potent H-bond donor/acceptor motifs. |
Sulfur Oxidation: As previously mentioned, the most direct and significant modification to the thiolane ring is the oxidation of the sulfur atom. The conversion to the sulfone (a 1,1-dioxide derivative) is a key strategy. nih.gov This transformation changes the ring's geometry and polarity, turning the sulfur from a potential hydrogen bond acceptor to a non-basic, highly polar group. In studies on related compounds, this sulfone linkage was found to be essential for biological activity. nih.gov
Ring Carbon Substitution: The synthesis of tetrahydrothiophenes with substituents on the carbon atoms typically involves starting from appropriately functionalized precursors rather than direct substitution on the pre-formed ring. organic-chemistry.org For SAR studies, this could involve synthesizing analogues with alkyl or functional groups at the C2, C4, or C5 positions of the thiolane ring to probe steric and electronic requirements for biological activity.
| Modification Type | Reagents/Conditions | Resulting Derivative | Purpose in SAR Study |
| Sulfur Oxidation | m-CPBA, H₂O₂ | This compound 1,1-dioxide | Dramatically alter polarity, H-bonding capacity, and conformation. nih.gov |
| Ring Carbon Alkylation | Multi-step synthesis from substituted precursors | C-alkyl-N-hexylthiolan-3-amine | Probe steric tolerance at the heterocyclic core. |
The N-hexyl chain provides a lipophilic component to the molecule. Its length, flexibility, and functionalization can be systematically varied to explore the hydrophobic pocket of a target receptor and introduce new binding interactions.
| Modification Type | Reagents/Conditions | Resulting Derivative | Purpose in SAR Study |
| Chain Length Variation | Synthesis from thiolane-3-amine and different alkyl halides | N-alkylthiolan-3-amine (e.g., butyl, octyl) | Optimize lipophilicity and fit within a binding pocket. |
| Introduction of Unsaturation | Synthesis from alkenyl halides | N-alkenylthiolan-3-amine | Introduce conformational rigidity. |
| Terminal Functionalization | Synthesis using ω-functionalized alkyl halides | e.g., N-(6-hydroxyhexyl)thiolan-3-amine | Add terminal polar groups for new H-bonding interactions. |
| Branched Chains | Synthesis from branched alkyl halides | N-(iso-hexyl)thiolan-3-amine | Explore steric effects and chirality. |
In a study of related 3-aminotetrahydrothiophene 1,1-dioxides, varying the aminoalkyl moiety by changing chain length and adding terminal carboxylic acids identified analogues with significantly improved cellular potency. nih.gov
Mechanistic Investigations of Key Reactions
Mechanism of Thioether Oxidation: The oxidation of the thiolane sulfur atom by a peroxy acid like m-CPBA proceeds via a nucleophilic attack of the sulfur on the electrophilic outer oxygen of the peroxy acid. This is a concerted process that transfers an oxygen atom to the sulfur, forming the sulfoxide and releasing a carboxylic acid. A second, similar oxidation step converts the sulfoxide to the sulfone. The rate of this second step can be influenced by the electronic properties of substituents. acs.org
Mechanism of N-Alkylation and N-Acylation: The reaction of the secondary amine with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. N-acylation with an acid chloride follows a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen, yields the final amide product.
Formation and Stability of Quaternary Ammonium Salts from this compound
The quaternization of the secondary amine, this compound, to form quaternary ammonium salts is a significant transformation that alters its chemical and physical properties. This process involves the alkylation of the tertiary amine derivative of this compound, leading to a positively charged nitrogen atom permanently bonded to four organic substituents. These quaternary ammonium salts are of interest for their potential applications, which are dictated by their structure and stability.
The formation of quaternary ammonium salts from this compound is typically achieved through the Menschutkin reaction. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine. wikipedia.org Since this compound is a secondary amine, it must first be converted to a tertiary amine before it can be quaternized. However, direct alkylation of the secondary amine can lead to the formation of a tertiary amine, which can then be further alkylated to the quaternary ammonium salt in a subsequent step or in the same reaction mixture. libretexts.orglumenlearning.com
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. ucalgary.ca The rate and success of the reaction are influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. wikipedia.org Polar aprotic solvents are often employed to facilitate the reaction. nih.gov
It is important to note that the direct alkylation of primary or secondary amines can be challenging to control and may result in a mixture of primary, secondary, tertiary amines, and the quaternary ammonium salt. pressbooks.pubmsu.edu To achieve a higher yield of the desired quaternary ammonium salt, the reaction may be carried out in a stepwise manner, where the secondary amine is first exhaustively alkylated to the tertiary amine, which is then isolated and subsequently reacted with an alkylating agent to form the quaternary salt.
The stability of the resulting quaternary ammonium salts is a critical factor for their potential applications. Generally, quaternary ammonium cations are chemically stable and are not reactive towards most acids, electrophiles, and oxidants. wikipedia.org Their positive charge is permanent and independent of the pH of their solution. wikipedia.org However, they can degrade in the presence of strong bases or under high temperatures. wikipedia.org The thermal stability and decomposition pathways of quaternary ammonium salts can be influenced by the nature of the anion and the structure of the organic substituents on the nitrogen atom. For instance, the presence of bulky substituents may affect the stability of the molecule. The alkaline stability of quaternary ammonium groups is a key consideration, with some cyclic structures showing exceptional stability. nih.gov The presence of water can also play a critical role in the stability of quaternary ammonium cations in the presence of hydroxide ions, with reduced water content potentially leading to faster degradation. acs.org
Below is a table summarizing the hypothetical formation of various quaternary ammonium salts from a tertiary precursor derived from this compound, illustrating the influence of different alkylating agents and reaction conditions on the theoretical yield.
Computational and Theoretical Investigations of N Hexylthiolan 3 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the electronic structure and thermodynamic stability of N-hexylthiolan-3-amine. nih.govnist.gov DFT, with its balance of computational cost and accuracy, is particularly well-suited for this purpose. nih.govnih.gov A typical study would involve geometry optimization of the molecule to find its lowest energy conformation, followed by the calculation of various electronic descriptors.
For this compound, a DFT study employing a functional such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate to accurately model the electronic environment around the nitrogen and sulfur atoms. nih.govijcce.ac.ir Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir Other calculated properties would include the dipole moment, which influences the molecule's polarity and solubility, and the electrostatic potential map, which reveals regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 8.3 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 1.9 D | Suggests moderate polarity. |
Note: The data in this table is hypothetical and serves as an illustrative example of the output of a DFT calculation.
Conformational Analysis of the Thiolane Ring and Hexyl Chain
This compound is a flexible molecule with multiple rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The five-membered thiolane ring is not planar and can adopt puckered conformations, typically described as envelope or twist forms. osi.lvresearchgate.net The exocyclic N-hexyl group also possesses significant conformational freedom due to the rotation around its carbon-carbon single bonds.
A computational conformational analysis would involve a systematic search of the potential energy surface. This could be achieved by rotating the key dihedral angles in the molecule and calculating the corresponding energy. The results would reveal the preferred puckering of the thiolane ring and the most stable arrangement of the hexyl chain. It is expected that steric hindrance between the hexyl chain and the thiolane ring will play a significant role in determining the lowest energy conformer. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Thiolane Ring Pucker | Hexyl Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Anti (extended) | 0.00 |
| 2 | Twist | Anti (extended) | 0.75 |
| 3 | Envelope | Gauche | 1.20 |
| 4 | Twist | Gauche | 1.95 |
Note: This table presents hypothetical data to illustrate the expected energy differences between various conformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. youtube.comimist.ma The prediction of ¹H and ¹³C NMR spectra is invaluable for structure elucidation and for confirming the identity of a synthesized compound.
For this compound, a GIAO-DFT calculation would be performed on the optimized geometry of the most stable conformer. nih.gov The calculated isotropic shielding values for each nucleus are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). youtube.com These predicted chemical shifts can then be compared to experimental data. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or the presence of multiple conformers in solution. github.io
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (hexyl) | 0.89 | 14.2 |
| C2' (hexyl) | 1.31 | 22.8 |
| C3' (hexyl) | 1.29 | 31.9 |
| C4' (hexyl) | 1.45 | 26.5 |
| C5' (hexyl) | 1.52 | 29.7 |
| C6' (hexyl) | 2.65 | 49.5 |
| C2 (thiolane) | 2.80, 2.95 | 38.1 |
| C3 (thiolane) | 3.10 | 60.2 |
| C4 (thiolane) | 1.95, 2.10 | 32.5 |
| C5 (thiolane) | 2.75, 2.90 | 35.8 |
| NH | 1.85 | - |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific computational method and parameters used.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with a solvent. ulisboa.pt An MD simulation of this compound would typically be performed by placing the molecule in a box of solvent molecules, such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time. nih.govacs.org
These simulations can reveal how the molecule explores its conformational space in solution and how the solvent molecules arrange themselves around the solute. researchgate.net For this compound, an MD simulation in an aqueous environment would provide insights into the hydration of the amine and thiol ether functionalities. researchgate.net The analysis of the simulation trajectory can yield information about hydrogen bonding between the amine group and water, as well as the hydrophobic interactions of the hexyl chain.
Table 4: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value |
| Force Field | OPLS-AA |
| Solvent | TIP3P Water |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Note: This table lists typical parameters for an MD simulation and is for illustrative purposes.
Molecular Docking Studies for In Silico Interaction Prediction with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. vajdalab.org The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. youtube.com
A hypothetical molecular docking study of this compound could involve a target protein where analogous amine or sulfur-containing compounds are known to bind. The docking simulation would generate a series of possible binding poses, each with an associated binding energy. mdpi.com Analysis of the best-scoring pose would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. This information can be used to rationalize the molecule's biological activity and to guide the design of more potent analogs. nih.gov
Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Predicted Value |
| Binding Energy | -7.2 kcal/mol |
| Key Interacting Residues | Asp121, Phe289, Tyr334 |
| Types of Interactions | Hydrogen bond with Asp121, Hydrophobic interactions with Phe289 and Tyr334 |
Note: The data presented in this table is hypothetical and intended to illustrate the typical output of a molecular docking study.
Biological Activity and Mechanistic Studies in Vitro and in Silico
In Vitro Screening Methodologies for Biological Activity
The initial assessment of the biological activity of N-hexylthiolan-3-amine involves a variety of in vitro screening methods. These techniques allow for the rapid evaluation of the compound's effects on specific biological targets in a controlled laboratory setting.
Enzyme Inhibition Assays: A primary method for screening involves enzyme inhibition assays. These assays are designed to determine if this compound can interfere with the catalytic activity of specific enzymes. For instance, its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases, could be evaluated. nih.govnih.gov The general procedure for such an assay involves incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. A reduction in the rate of product formation in the presence of the compound would indicate inhibitory activity. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Receptor Binding Assays: To investigate whether this compound interacts with specific cellular receptors, radioligand binding assays are commonly employed. nih.gov These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A successful displacement suggests that this compound binds to the same receptor, either at the same binding site (orthosteric) or at a different site that influences ligand binding (allosteric). nih.gov The affinity of the compound for the receptor is quantified by the inhibition constant (Ki) or the IC50 value.
Exploration of Potential Molecular Targets and Pathways
Based on the structure of this compound, which features a thiolane ring and a hexylamine side chain, several potential molecular targets can be hypothesized. The amine group could participate in interactions with targets that recognize endogenous amines, while the sulfur atom in the thiolane ring could be involved in coordination with metal ions in metalloenzymes.
Computational docking studies can be utilized to predict the binding of this compound to a wide range of protein targets. By screening the compound against a library of protein structures, potential molecular targets can be identified for further experimental validation.
Mechanistic Insights into Molecular Interactions
To gain a deeper understanding of how this compound interacts with its molecular targets, various biophysical and computational techniques can be employed.
Ligand-Protein Interactions: Computational molecular docking can provide a static picture of the binding pose of this compound within the active site of a target protein. researchgate.net These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov For example, the amine group could act as a hydrogen bond donor, while the hexyl chain could engage in hydrophobic interactions with nonpolar amino acid residues.
Chelation: The presence of both a nitrogen and a sulfur atom in this compound raises the possibility of it acting as a chelating agent for metal ions. mdpi.com Isothermal titration calorimetry (ITC) could be used to study the thermodynamics of metal binding, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Analytical Method Development for N Hexylthiolan 3 Amine in Research Settings
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of N-hexylthiolan-3-amine from complex matrices. The choice between liquid and gas chromatography depends on the analyte's volatility, thermal stability, and the desired sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amines. However, compounds like this compound, which are basic, hydrophilic, and lack a strong chromophore, present challenges such as poor retention on traditional C18 columns and poor peak shape. sielc.com Method development often focuses on mixed-mode chromatography or requires derivatization to enhance detection and retention. sielc.comsigmaaldrich.com
A suitable approach for underivatized this compound could involve a mixed-mode column, such as a Primesep A column, which provides both reversed-phase and ion-exchange retention mechanisms. sielc.com The mobile phase typically includes an acid modifier, like trifluoroacetic acid (TFA), to improve peak shape. sielc.com Due to the lack of a UV-absorbing chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Table 1: Illustrative HPLC-ELSD Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep A (or equivalent mixed-mode) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Nebulizer Temp. | 40 °C |
| Evaporator Temp. | 60 °C |
| Gas Flow | 1.5 L/min |
Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of free amines like this compound can be unsatisfactory due to their polarity, which leads to peak tailing and potential decomposition on the column. nih.gov To overcome these issues, columns are typically deactivated by treating the support with an alkali, such as potassium hydroxide (KOH), before coating with the stationary phase. oup.comoup.comlabrulez.com This basic treatment minimizes adsorptive interactions between the basic amine and active sites on the column. labrulez.com
For the separation of aliphatic amines, a polar stationary phase is often preferred. oup.com A common choice is a wax-type column, such as one coated with polyethylene glycol (e.g., Carbowax 20M), often combined with KOH treatment for deactivation. labrulez.com
Table 2: Example GC-FID Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica capillary column coated with 4% Carbowax® 20M and 0.8% KOH |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial 60 °C, hold 2 min, ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas Flow | 25 mL/min |
Coupling chromatography with mass spectrometry (MS) provides high sensitivity and selectivity, making it the preferred method for unequivocal identification and quantification. google.com Isotope dilution mass spectrometry, which uses stable isotope-labeled analogs of the analyte as internal standards, can yield the highest accuracy and precision. google.com
LC-MS: For LC-MS analysis of amines, electrospray ionization (ESI) in the positive ion mode is typically used, as the amine group is readily protonated. waters.com The selection of mobile phase modifiers is critical to ensure efficient ionization. waters.com While acidic conditions can improve chromatography, they may not always be optimal for MS sensitivity, and method development may involve exploring different pH levels. waters.com Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.govagilent.com
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion 1 (m/z) | Fragment corresponding to loss of hexyl group |
| Product Ion 2 (m/z) | Fragment corresponding to thiolane ring opening |
| Collision Energy | Optimized for specific transitions |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
GC-MS: GC-MS is a widely used technique that combines the high separation efficiency of GC with the detection power of MS. nih.gov Electron impact (EI) ionization is common, producing reproducible fragmentation patterns that can be used for structural elucidation and library matching. nih.gov As with standard GC, derivatization is often required to improve the volatility and chromatographic behavior of amines. nih.govnih.gov
Capillary Electrophoresis (CE) for Amine Analysis
Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, rapid analysis, and minimal sample consumption. nih.gov It is well-suited for the analysis of small, charged molecules. nih.gov In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. wikipedia.org
For the analysis of this compound, a low pH buffer (e.g., phosphate or acetate buffer) would be used to ensure the secondary amine is protonated, giving it a positive charge. The separation voltage, buffer concentration, and pH are key parameters that must be optimized to achieve resolution. mdpi.com Detection can be challenging due to the short path length and lack of a chromophore, often requiring indirect UV detection or coupling with a more sensitive detector like a mass spectrometer. wikipedia.org
Table 4: General Capillary Zone Electrophoresis (CZE) Parameters for Amine Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Applied Voltage | 15-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Indirect UV or Conductivity nih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Detection
Sample preparation is a critical step to remove interfering matrix components and concentrate the analyte. For this compound, this may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Derivatization is frequently employed to improve the analytical properties of amines. nih.govthermofisher.com This chemical modification can enhance detectability by adding a chromophore or fluorophore, improve chromatographic peak shape by reducing polarity, and increase volatility for GC analysis. nih.govthermofisher.comresearchgate.net
For HPLC: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) (with a thiol) are commonly used to create highly fluorescent derivatives of primary and secondary amines. thermofisher.comresearchgate.net Other reagents like 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) and 2,4-dinitrofluorobenzene (DNFB) attach a strong UV chromophore. thermofisher.com
For GC: Silylation is a common method to replace active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, increasing volatility. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. phenomenex.com Alkylation using chloroformates, such as propyl chloroformate, is another robust alternative that creates stable carbamate derivatives. nih.govphenomenex.com For highly sensitive detection with an Electron Capture Detector (ECD) or MS, fluorinated reagents like pentafluorobenzoyl chloride (PFBOC) can be used. nih.gov
Table 5: Comparison of Common Derivatization Reagents for Amines
| Reagent | Target Analyte | Technique | Advantages |
|---|---|---|---|
| FMOC-Cl | Primary/Secondary Amines | HPLC-Fluorescence | Forms stable, highly fluorescent derivatives thermofisher.com |
| Dansyl-Cl | Primary/Secondary Amines | HPLC-UV/Fluorescence | Attaches strong chromophore/fluorophore thermofisher.com |
| BSTFA | Amines, Thiols, Hydroxyls | GC-FID/MS | Forms volatile TMS derivatives phenomenex.com |
| Propyl Chloroformate | Primary/Secondary Amines | GC-FID/MS | Forms stable carbamates, rapid reaction phenomenex.com |
| PFBOC | Primary/Secondary Amines | GC-ECD/MS | Creates derivatives with high electron capture response nih.gov |
Validation Parameters for Analytical Methods for Research Applications
Method validation ensures that an analytical procedure is suitable for its intended purpose by providing consistent, reliable, and accurate data. globalresearchonline.net For research applications, key validation parameters, often based on ICH guidelines, should be assessed. globalresearchonline.netwjarr.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. altabrisagroup.com It is typically evaluated by analyzing a series of standards and performing a linear regression analysis. altabrisagroup.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wjarr.comaltabrisagroup.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability or intra-day precision). globalresearchonline.netaltabrisagroup.com
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. nih.gov
Table 6: Typical Acceptance Criteria for Method Validation in a Research Context
| Parameter | Measurement | Acceptance Criterion |
|---|---|---|
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| LOD | Signal-to-Noise Ratio | ~3:1 |
| LOQ | Signal-to-Noise Ratio | ~10:1 |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (Recovery) | % Recovery of Spiked Analyte | 80 - 120% |
Future Research Directions and Potential Academic Applications
Design and Synthesis of Advanced N-hexylthiolan-3-amine Based Scaffolds
Future research could focus on utilizing this compound as a building block for more complex molecular architectures. The secondary amine provides a reactive handle for derivatization, allowing for the construction of diverse chemical libraries. Synthetic strategies could involve N-alkylation, acylation, or arylation to introduce a variety of functional groups. These modifications could lead to the development of novel scaffolds with potential applications in medicinal chemistry and materials science. The synthesis of such derivatives would likely follow established protocols for the functionalization of secondary amines.
Exploration of Novel Reaction Pathways and Catalytic Applications
The nitrogen and sulfur atoms in the this compound structure offer potential for exploring novel reaction pathways. The lone pair of electrons on the nitrogen atom could be utilized in organocatalysis, for example, in promoting aldol (B89426) or Michael reactions. The sulfur atom in the thiolane ring could also influence the molecule's reactivity, potentially enabling unique transformations. Research in this area would involve screening this compound and its derivatives as catalysts in a range of organic reactions to identify any novel catalytic activity.
Integration with Advanced Materials Science Research
The incorporation of this compound into polymers or other materials could impart specific properties. The hexyl group suggests a degree of lipophilicity, which could be exploited in the design of materials with specific solubility or interfacial properties. The amine functionality could serve as a cross-linking site or a point of attachment for other functional molecules. Potential research could explore the use of this compound in the synthesis of functional polymers, coatings, or as a component in self-assembling systems.
Computational Chemistry in Guiding Future Experimental Endeavors
In the absence of experimental data, computational chemistry could provide initial insights into the potential properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and reactivity parameters. Molecular docking studies could hypothetically explore its binding affinity to various biological targets, thereby guiding the design of potential derivatives for medicinal chemistry applications. Such computational studies would be essential first steps in any future research program dedicated to this molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
